molecular formula C15H17NO3 B6416231 Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate CAS No. 1206124-13-1

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate

カタログ番号 B6416231
CAS番号: 1206124-13-1
分子量: 259.30 g/mol
InChIキー: QPXXHQCMPZUYDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate, also known as EHCA, is an organic compound derived from the cyclopenta[b]indole family of compounds. It has been studied for its potential medicinal applications, such as anti-inflammatory and anti-cancer properties. EHCA is a unique compound that has been the focus of many scientific studies due to its interesting chemical structure and potential therapeutic applications.

科学的研究の応用

Synthetic Versatility

Research has highlighted the synthetic versatility and potential of compounds within the cyclopenta[b]indol-3-ylacetate family, focusing on mechanisms of cyclisation and the formation of complex heterocyclic structures. For instance, studies have explored the cyclisation of ethyl indol-3-ylacetate derivatives under various conditions, revealing intricate pathways that lead to diverse and potentially bioactive heterocycles (Clayton, Black, & Harper, 2008). This demonstrates the compound's utility in generating novel molecular scaffolds, which could have implications in drug discovery and material science.

Chemical Reactions and Transformations

The ability of cyclopenta[b]indol-3-ylacetate analogs to undergo various chemical reactions has been a subject of interest. Investigations into the oxidation reactions, heterocyclization, and Diels-Alder reactivity of related compounds provide a foundation for understanding how Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate might be utilized in synthetic organic chemistry. Notably, the oxidation of indoles leading to acetoxy derivatives or the transformation into carbazole derivatives via Diels-Alder reactions shows the potential for creating complex molecules with varied functional groups (Sukari & Vernon, 1983). These reactions are critical for the synthesis of pharmacologically active compounds and materials with unique properties.

Antimicrobial and Biological Activity

Some studies have focused on the synthesis and biological evaluation of compounds structurally similar to this compound, revealing significant antimicrobial activities. For instance, the synthesis and antimicrobial evaluation of various indol-3-ylacetate derivatives have shown promising results against a range of bacterial and fungal pathogens, highlighting the potential of this chemical framework in developing new therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

特性

IUPAC Name

ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-14(18)7-9-3-5-11-12-8-10(17)4-6-13(12)16-15(9)11/h4,6,8-9,16-17H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXXHQCMPZUYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1NC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The E/Z mixture of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate (7.5 g, 21.59 mmol) and 10% Pd/C (50% wet; 1.13 g, 10.58 mmol) were taken up in ethyl acetate (60 mL, 613 mmol). The suspension was degassed 3× with N2 and followed with pre-activation of the catalyst with the addition of formic acid (2.48 mL, 64.8 mmol). The mixture was allowed to stir for 1-2 min. Triethylamine (9.03 mL, 64.8 mmol) was charged portion-wise maintaining the temperature <35° C. Upon complete addition of triethylamine, the mixture was stirred for about 5-10 minutes followed with heating to 50° C. The reaction progression was followed by HPLC to monitor the complete consumption of starting material (i.e., E/Z mixture of ethyl 2-(7-benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate) and the debenzylated intermediate. Approximately after 4 h at 50° C., the solution was cooled to about 20° C., the Pd/C was removed via vacuum filtration and rinsed with ethyl acetate (30 mL). To the filtrate was added water (75 mL) and the biphasic mixture was partitioned. The organics were washed with water (2×60 mL), concentrated under vacuum with a bath temp of 40° C. to a minimum stir volume, chased with ethyl acetate (1×37.5 mL) and further concentrated under vacuum to a minimum stir volume. Ethyl acetate (11 mL) was charged to the crude mixture and the resulting solution was heated to 60° C. Heptanes (34 mL) were charged maintaining the internal temperature at 60° C. The solution was slowly cooled to 10° C. and held for 30 min. The slurry was filtered, the filter cake rinsed with heptanes (2×52.5 mL) and the solids dried in the vacuum oven set to 40° C. to afford the title compound (2.78 g, 74.5% yield) as light beige solids.
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
2.48 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
9.03 mL
Type
solvent
Reaction Step Five
Yield
74.5%

Synthesis routes and methods II

Procedure details

To a 3-neck 250 mL round bottom flask was charged E/Z mixture of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate (15 g, 432 mmol) and purged with N2. 10% Pd/C (50% wet; 2.34 g, 22.02 mmol) was charged and the contents degassed 3× with N2 followed by addition of ethyl acetate (120 mL, 1226 mmol). The solution was degassed 3× with N2 and followed by the pre-activation of the catalyst with the addition of formic acid (4.97 mL, 130 mmol). The mixture was allowed to stir for 1-2 minutes. Triethylamine (18.05 mL, 130 mmol) was charged drop-wise maintaining an internal temperature between about 24° C. to 30° C. The reaction was held at 30° C. for 1 h to allow for reaction completion. The reaction progression was monitored by HPLC. Upon reaction completion, the solution was cooled to 20° C. and the catalyst Pd/C was removed via vacuum filtration and rinsed with 30 mL of ethyl acetate. Water (90 mL) was charged to the filtrate and the biphasic mixture was partitioned. The organics were washed with water (2×90 mL), concentrated under vacuum in bath temp 40° C. to a minimum stir volume, chased with ethyl acetate (1×30 mL) and further concentrated under vacuum to a minimum stir volume. Ethyl acetate (22.5 mL) was charged to the crude and the resulting solution was heated to 60° C. Heptanes (67.5 mL) were charged maintaining the internal temperature at 60° C. whereupon crystallization was initiated. The slurry was cooled to 40° C. and aged for 1 h, further cooled to 5-10° C. and aged for 0.5 h. The slurry was filtered, the filter cake rinsed with heptanes (2×60 mL) and the solids dried in the vacuum oven set to 40° C. to afford the title compound (8.86 g, 79% yield) as light beige solids.
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
4.97 mL
Type
reactant
Reaction Step Three
Quantity
18.05 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.34 g
Type
catalyst
Reaction Step Five
Yield
79%

Synthesis routes and methods III

Procedure details

To a 200 liter Hastelloy reactor was added ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate (E/Z mixture, 12 kg), 10% Pd/C (50% wet with H2O; 1.80 kg) and ethyl acetate (108 kg). The suspension was degassed 3× with N2 and triethylamine (1.76 kg) was added. To the resulting mixture was added formic acid (3.34 kg) while maintaining the internal temperature at below 35° C. The reaction progression was followed by HPLC to monitor the complete consumption of starting material (i.e., E/Z mixture of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate) and the debenzylated intermediate. After approximately 30 minutes an additional amount of formic acid (0.50 kg) was added and the combined peak area of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate and the related debenzylated intermediate was determined to be <1% area by HPLC. The reactor contents were filtered through a 1.2 μm cartridge filter followed by an in-line 0.2 μm inline polishing filter. To the filtrate was added water (60 kg) and the biphasic mixture was partitioned. The organics were separated and concentrated under vacuum at approximately 60° C.±5° C. to a minimum stir volume, ethyl acetate (21.6 kg) was added and the mixture was further concentrated under vacuum to a minimum stir volume. Once again ethyl acetate (16.8 kg) was charged to the crude mixture and the resulting solution was heated to approximately 60° C. Heptanes (37.2 kg) were charged maintaining the internal temperature at 60° C. The solution was slowly cooled to approximately 0 to 5° C. and approximately 2-3 hr to facilitate crystallization. The slurry was filtered, the filter cake was reslurried in heptanes (27.12 kg) and ethyl acetate (7.08 kg). The resulting suspension was filtered and the solids dried under vacuum at approximately 40±5° C. (until the loss on drying (LOD) is <1%) to afford the title compound (6.23 kg, 70.3% yield) as a solid.
Name
ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
catalyst
Reaction Step One
Quantity
108 kg
Type
solvent
Reaction Step One
Yield
70.3%

Synthesis routes and methods IV

Procedure details

DCM (305 mL) was transferred to a 1 L 3-necked round-bottomed flask and cooled to −11° C. (internal) (ice acetone bath). BBr3 (72.0 mL, 761 mmol) was added to the DCM with stirring. A solution of ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (41.62 g, 152 mmol) in DCM (145 mL) was added in drops maintaining the internal temperature of about −5 to 0° C. After the addition the reaction was stirred for 1 h below about 0° C. The reaction mixture was slowly poured into mixture of ice (400 mL) and saturated K2CO3 (400 mL) and stirred well (pH maintained at 9-7). The organic layer was separated, washed with brine (1×100 mL), dried over MgSO4, filtered and concentrated under reduced pressure. The residual brown oil was purified by passing it through a pad of silica gel to give the title compound (8.03 g). LCMS m/z=260.2.
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Quantity
41.62 g
Type
reactant
Reaction Step Three
Name
Quantity
145 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
305 mL
Type
solvent
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。